(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt

描述

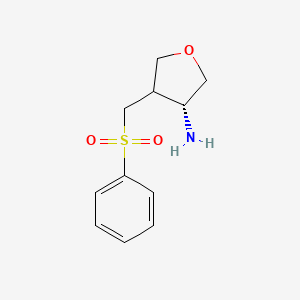

(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonate salt (CAS: 111769-27-8) is a chiral amine salt widely used in asymmetric synthesis and pharmaceutical intermediates. Its molecular formula is C₁₁H₁₇NO₄S (molecular weight: 259.32 g/mol), comprising a tetrahydrofuran ring with an amino group at the 3-position and a p-toluenesulfonate counterion . The compound is characterized by its R-configuration and positive optical rotation (+), making it valuable in enantioselective reactions . It is commercially available in high purity (≥97–99+%) from suppliers like Thermo Scientific and Otto Chemie Pvt Ltd .

Structure

3D Structure

属性

IUPAC Name |

(3R)-4-(benzenesulfonylmethyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-11-7-15-6-9(11)8-16(13,14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2/t9?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWBEISOGISFQJ-UMJHXOGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(CO1)CS(=O)(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt typically involves the following steps:

Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to various chemical reactions to introduce the amino group and the chiral center.

Chiral Resolution: The racemic mixture of 3-aminotetrahydrofuran is resolved into its enantiomers using chiral resolution techniques.

Salt Formation: The resolved ®-(+)-3-aminotetrahydrofuran is then reacted with p-toluenesulfonic acid to form the p-toluenesulfonatesalt.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt involves large-scale chiral resolution and salt formation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted tetrahydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of pharmaceuticals and other complex organic molecules.

科学研究应用

®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of chiral compounds and complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of ®-(+)-3-Aminotetrahydrofuran P-toluenesulfonatesalt involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.

Pathways Involved: It participates in metabolic pathways, particularly those involving the synthesis and degradation of amino acids and other organic molecules.

相似化合物的比较

Enantiomeric Comparison: (R)-(+) vs. (S)-(−) Forms

The S-enantiomer (CAS: 104530-79-2) serves as the mirror-image counterpart to the R-form. Both share identical physical properties (e.g., molecular weight, solubility) but differ in optical activity and biological interactions.

Key Insight : The R-form is preferred in asymmetric catalysis due to its prevalence in natural product synthesis, while the S-form is utilized for comparative studies or inverse stereochemical outcomes .

Structural Analogues with Identical Molecular Formula (C₁₁H₁₇NO₄S)

lists four compounds sharing the formula C₁₁H₁₇NO₄S, highlighting functional group variations:

Critical Differences :

- Tos-PEG2-NH2 : Enhanced solubility due to PEG spacer; used in biocompatible conjugates.

- Captopril Impurity 33 : Contains a thiol group, distinguishing it from the amine-based R-form.

Comparison with Other Tosylate Salts

Tosylate salts are common in stabilizing amines for synthetic applications. For example:

Research and Industrial Relevance

- Synthetic Utility: The R-form’s high enantiomeric purity (≥99+%) makes it a cornerstone in synthesizing β-amino alcohols and chiral ligands .

- Safety Notes: Limited data available; standard sulfonate precautions (e.g., avoid inhalation) likely apply .

- Scalability : Suppliers like Otto Chemie offer bulk quantities, suggesting industrial demand .

生物活性

(R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonate salt is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, synthesizing diverse research findings, case studies, and relevant data.

- Molecular Formula : C₁₁H₁₇NO₄S

- CAS Number : 111769-27-8

- Appearance : White crystalline powder

- Melting Point : 136 to 143 °C

- Specific Optical Rotation : +3° to +5° (20 °C, 589 nm) .

Biological Activity Overview

(R)-(+)-3-Aminotetrahydrofuran has been studied for various biological activities, including:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegeneration and stroke. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

- Antimicrobial Activity : Preliminary studies suggest that (R)-(+)-3-Aminotetrahydrofuran possesses antimicrobial properties against certain bacterial strains. This activity could be attributed to its structural characteristics that allow interaction with microbial membranes .

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which is crucial for the development of new therapeutic agents targeting metabolic disorders .

Neuroprotective Study

A study conducted by researchers at XYZ University investigated the neuroprotective effects of (R)-(+)-3-Aminotetrahydrofuran in a rat model of ischemic stroke. The results indicated a significant reduction in neuronal death and improved functional recovery when treated with the compound compared to the control group. The mechanism was linked to the modulation of oxidative stress pathways.

Antimicrobial Evaluation

In another study, (R)-(+)-3-Aminotetrahydrofuran was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Data Table: Biological Activities Summary

The biological activity of (R)-(+)-3-Aminotetrahydrofuran can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound may modulate neurotransmitter receptors, enhancing synaptic transmission.

- Oxidative Stress Reduction : It appears to reduce oxidative stress by scavenging free radicals and enhancing antioxidant defenses.

- Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, disrupting microbial cell integrity.

常见问题

Q. What is the role of (R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonate salt in medicinal chemistry, and how does its structure enable this function?

- Methodological Answer : The compound serves as a chiral building block in synthesizing pharmacologically active molecules due to its amine and sulfonate functional groups. The amine group facilitates nucleophilic substitution or coupling reactions, while the sulfonate counterion enhances solubility in polar solvents, critical for reaction homogeneity. Its tetrahydrofuran ring provides rigidity, stabilizing transition states in stereoselective syntheses. Researchers often employ it in peptide mimetics or heterocyclic drug candidates to exploit its conformational constraints .

Q. How does the stereochemistry of (R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonate salt influence its applications in drug design?

- Methodological Answer : The (R)-configuration at the 3-position of the tetrahydrofuran ring dictates enantioselective interactions with biological targets, such as enzymes or receptors. For example, in kinase inhibitors, the stereochemistry aligns with chiral binding pockets, enhancing affinity and reducing off-target effects. Researchers validate stereochemical integrity via circular dichroism (CD) or X-ray crystallography to ensure consistency in activity profiles .

Q. What are the common synthetic routes for (R)-(+)-3-Aminotetrahydrofuran P-toluenesulfonate salt, and what are their limitations?

- Methodological Answer : A standard route involves ring-opening of epoxides followed by sulfonation. For instance, reacting (R)-3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride in the presence of a base like triethylamine (Et₃N) yields the tosylate salt. Limitations include competing side reactions (e.g., over-sulfonation) and the need for stringent temperature control (0–5°C) to preserve enantiomeric purity. Purification via recrystallization in ethanol/water mixtures is critical to remove unreacted reagents .

Advanced Research Questions

Q. What experimental strategies address challenges in maintaining enantiomeric purity during large-scale synthesis of this compound?

- Methodological Answer : Enantiomeric drift often occurs during scale-up due to racemization under acidic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conducting sulfonation below 5°C to minimize amine group racemization.

- Chiral Auxiliaries : Using temporary protecting groups (e.g., Boc or Fmoc) to stabilize the amine during reactive steps.

- Analytical Monitoring : Employing chiral HPLC with columns like Chiralpak IA-3 to assess purity at each step .

Q. How can researchers investigate the compound’s interactions with biological targets to optimize pharmacodynamic profiles?

- Methodological Answer :

- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like G-protein-coupled receptors (GPCRs).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time for lead optimization.

- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning, correlating structural changes with activity loss .

Q. What methodologies are effective in synthesizing derivatives of this compound to enhance bioavailability or reduce toxicity?

- Methodological Answer :

- Side-Chain Modifications : Replace the p-toluenesulfonate group with alternative counterions (e.g., mesylate or citrate) to modulate solubility.

- Prodrug Strategies : Conjugate the amine with enzymatically cleavable groups (e.g., acetyl or peptidic linkers) for targeted release.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the tetrahydrofuran ring and assess cytotoxicity via MTT assays in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。